REACTION_CXSMILES
|
[S:1](Cl)(Cl)=O.[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13].Cl>N1C=CC=CC=1>[CH3:13][C:7]1[C:6]2[C:11](=[N:12][S:1][N:5]=2)[CH:10]=[CH:9][CH:8]=1
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Name
|
|
Quantity
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166 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1N)C
|
Name
|
|
Quantity
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430 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
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300 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
did not exceed 65° C
|
Type
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DISTILLATION
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Details
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the reaction mixture was subjected to a steam distillation
|
Type
|
EXTRACTION
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Details
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The light-yellow oil suspension in the water layer was extracted with diethyl ether
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Type
|
WASH
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Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=NSN=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |